molecular formula C5H8N2S B13582852 3-Ethyl-1,2-thiazol-4-amine

3-Ethyl-1,2-thiazol-4-amine

Cat. No.: B13582852
M. Wt: 128.20 g/mol
InChI Key: KDQLKXRICMWMGX-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring—a five-membered aromatic structure containing sulfur and nitrogen—substituted with an ethyl group at the 3-position and an amine group at the 4-position.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

3-ethyl-1,2-thiazol-4-amine

InChI

InChI=1S/C5H8N2S/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3

InChI Key

KDQLKXRICMWMGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .

Industrial Production Methods: Industrial production of 5-Butyl-1,3-oxazolidin-2-one often involves the use of efficient catalytic processes to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such method . This approach allows for the large-scale production of the compound with minimal by-products.

Scientific Research Applications

5-Butyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . The compound also serves as a building block for the development of new antibacterial agents, such as linezolid and tedizolid, which are effective against multidrug-resistant Gram-positive bacteria .

In addition to its medicinal applications, 5-Butyl-1,3-oxazolidin-2-one is utilized in organic synthesis as a key intermediate for the preparation of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .

Comparison with Similar Compounds

3-Cyclopropyl-1,2-thiazol-4-amine Hydrochloride

  • Structure : The cyclopropyl group replaces the ethyl substituent at the 3-position of the thiazole ring.
  • Molecular Formula : C₆H₆F₂N₂S (Mol. weight: 176.19) .
  • The hydrochloride salt improves solubility, a critical factor for pharmaceutical formulations.
  • Applications : Likely explored as a building block in drug discovery due to its modified lipophilicity and electronic properties .

(3-Ethyl-1,2-oxazol-4-yl)methylamine

  • Structure : Features an oxazole ring (oxygen instead of sulfur) with a methylamine side chain.
  • Molecular Formula : C₇H₁₂N₂O (Mol. weight: 140.19) .
  • Key Differences :
    • Replacement of sulfur with oxygen reduces the ring’s polarizability and electron density, impacting interactions with biological targets.
    • The methylamine substituent introduces additional basicity compared to the primary amine in 3-ethyl-1,2-thiazol-4-amine.
  • Applications: Potential use in medicinal chemistry for its altered pharmacokinetic profile .

3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

  • Structure : A triazole ring substituted with an ethylthio group and a thienyl moiety.
  • Key Differences: The triazole ring (three nitrogen atoms) confers greater stability and hydrogen-bonding capacity than the thiazole ring.
  • Applications : Likely investigated for antimicrobial or anticancer activity due to the triazole-thienyl pharmacophore .

Thiadiazole Derivatives (e.g., 3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine)

  • Structure : Replaces the thiazole ring with a thiadiazole (two nitrogen and one sulfur atom).
  • Key Differences :
    • Thiadiazoles exhibit higher electronegativity and metabolic stability, often used in antitubercular or antiviral agents.
    • The oxan-4-yl (tetrahydropyran) substituent enhances solubility and bioavailability .
  • Applications : Common in agrochemicals and pharmaceuticals as intermediates .

Comparative Analysis Table

Compound Core Structure Substituents Molecular Weight Key Properties Potential Applications
This compound Thiazole 3-Ethyl, 4-amine ~140–160 (est.) Moderate lipophilicity, aromaticity Agrochemicals, drug discovery
3-Cyclopropyl-1,2-thiazol-4-amine HCl Thiazole 3-Cyclopropyl, 4-amine (HCl salt) 176.19 Enhanced solubility, steric bulk Pharmaceuticals
(3-Ethyl-1,2-oxazol-4-yl)methylamine Oxazole 3-Ethyl, methylamine side chain 140.19 Reduced polarizability Medicinal chemistry
3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine Triazole Ethylthio, thienyl ~250–270 (est.) High stability, π-π interactions Antimicrobial agents
3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine Thiadiazole Cyclopropyl, oxan-4-yl ~230–250 (est.) Metabolic stability, solubility Agrochemical intermediates

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